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Compound of Interest

Compound Name:
6-Bromo-1-(tetrahydro-2H-pyran-

4-yl)-1H-benzo[d]imidazole

Cat. No.: B571982 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for spectroscopic data (¹H NMR, ¹³C NMR, and Mass

Spectrometry) for the specific compound 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-
benzo[d]imidazole (CAS No. 1245649-58-4) did not yield publicly available experimental data.

While several commercial suppliers list this compound, the actual spectral data is not disclosed

in accessible literature or databases.

This guide provides a representative technical overview based on the general synthesis and

characterization of N-substituted benzimidazoles, a class of compounds to which the requested

molecule belongs. The data and protocols presented herein are illustrative and based on

common methodologies for analogous structures.

Representative Spectroscopic Data
The following tables summarize typical spectroscopic data for a representative N-substituted

benzimidazole. This data is provided as an example to illustrate the expected spectral

characteristics.

Table 1: Representative ¹H NMR Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.10 s 1H H-2 (imidazole)

7.80 - 7.30 m 4H Ar-H

4.50 m 1H N-CH (substituent)

3.90 m 2H O-CH₂ (substituent)

2.10 m 2H CH₂ (substituent)

1.80 m 2H CH₂ (substituent)

Table 2: Representative ¹³C NMR Data

Chemical Shift (δ) ppm Assignment

152.0 C-2 (imidazole)

143.0 C-7a (bridgehead)

135.0 C-3a (bridgehead)

123.0 Ar-CH

122.0 Ar-CH

120.0 Ar-CH

110.0 Ar-CH

68.0 O-CH₂ (substituent)

55.0 N-CH (substituent)

30.0 CH₂ (substituent)

Table 3: Representative Mass Spectrometry Data
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m/z Assignment

[M+H]⁺ Molecular Ion

[M+Na]⁺ Sodium Adduct

Experimental Protocols
The synthesis of N-substituted benzimidazoles, such as 6-Bromo-1-(tetrahydro-2H-pyran-4-
yl)-1H-benzo[d]imidazole, typically involves two key steps: the formation of the benzimidazole

core and the subsequent N-alkylation or N-arylation.

General Synthesis of the Benzimidazole Core
The benzimidazole ring is commonly synthesized via the condensation of an o-

phenylenediamine with a carboxylic acid or its derivative.

Materials:

4-Bromo-1,2-phenylenediamine

Formic acid

Hydrochloric acid (5 M)

Sodium hydroxide solution (10 M)

Water

Procedure:

A mixture of 4-bromo-1,2-phenylenediamine (1 equivalent) and formic acid (10 volumes) is

heated at reflux for 2-4 hours.

The reaction progress is monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature and carefully poured

into ice-water.
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The solution is neutralized by the slow addition of 10 M sodium hydroxide solution until a pH

of approximately 7-8 is reached, leading to the precipitation of the product.

The precipitate is collected by filtration, washed with cold water, and dried under vacuum to

yield 6-bromobenzimidazole.

N-Alkylation with a Tetrahydropyran Moiety
The N-H of the benzimidazole can be alkylated using a suitable electrophile, in this case, a

derivative of tetrahydropyran.

Materials:

6-Bromobenzimidazole

4-Tosyloxy-tetrahydro-2H-pyran

Sodium hydride (60% dispersion in mineral oil)

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate

Brine

Procedure:

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under

a nitrogen atmosphere, a solution of 6-bromobenzimidazole (1.0 equivalent) in anhydrous

DMF is added dropwise.

The reaction mixture is stirred at 0 °C for 30 minutes.

A solution of 4-tosyloxy-tetrahydro-2H-pyran (1.1 equivalents) in anhydrous DMF is then

added dropwise.

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

Reaction progress is monitored by TLC.
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Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C.

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed

with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel to afford 6-Bromo-1-
(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole.

Visualizations
The following diagrams illustrate the general synthetic workflow for N-substituted

benzimidazoles.
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Caption: General synthetic workflow for N-substituted benzimidazoles.
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Spectroscopic Characterization

Synthetic Precursors

6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole
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Caption: Key relationships in the synthesis and analysis of the target compound.

To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Overview
of N-Substituted Benzimidazoles]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b571982#spectroscopic-data-for-6-bromo-1-
tetrahydro-2h-pyran-4-yl-1h-benzo-d-imidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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